Chemical structure and properties of 1H-Inden-2-yl trifluoromethanesulfonate
Chemical structure and properties of 1H-Inden-2-yl trifluoromethanesulfonate
An In-depth Technical Guide to 1H-Inden-2-yl trifluoromethanesulfonate: Structure, Synthesis, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1H-Inden-2-yl trifluoromethanesulfonate, a reactive vinyl triflate derived from the medicinally significant indane scaffold. While not a widely commercialized reagent, its structure positions it as a highly valuable and versatile intermediate in advanced organic synthesis. This document details its structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis from 2-indanone, and explores its primary application as a precursor in palladium-catalyzed cross-coupling reactions. The exceptional reactivity of the trifluoromethanesulfonate (triflate) leaving group makes this compound a powerful tool for constructing complex molecular architectures, particularly in the context of drug discovery and materials science. Safety protocols and expected spectroscopic signatures for characterization are also discussed to provide a complete operational profile for researchers.
Introduction: The Strategic Value of Indenyl Triflates
In the landscape of modern organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Vinyl triflates have emerged as exceptionally potent electrophiles for this purpose, primarily due to the trifluoromethanesulfonate group being one of the best leaving groups known in organic chemistry.[1] The stability of the triflate anion (CF₃SO₃⁻) is derived from the potent electron-withdrawing nature of the trifluoromethyl group and extensive resonance stabilization, making its parent acid, triflic acid (CF₃SO₃H), a superacid.[1]
When this powerful functional group is attached to an indenyl core, as in 1H-Inden-2-yl trifluoromethanesulfonate, it creates a reagent of significant strategic value. The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[2] The fusion of a five-membered and a six-membered ring provides a rigid, well-defined three-dimensional structure that is amenable to functionalization. Therefore, 1H-Inden-2-yl trifluoromethanesulfonate serves as a key building block, enabling the direct attachment of diverse substituents at the 2-position of the indene ring system through robust and high-yielding cross-coupling methodologies.
Chemical Structure and Physicochemical Properties
1H-Inden-2-yl trifluoromethanesulfonate is characterized by a triflate group attached to the C2 position of the 1H-indene double bond. This structure classifies it as a vinyl triflate, a class of compounds known for their high reactivity in transition metal-catalyzed reactions.
Structure:

Data Presentation: Key Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1H-inden-2-yl trifluoromethanesulfonate | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₇F₃O₃S | Calculated |
| Molecular Weight | 276.22 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred from similar triflates[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, Et₂O, Toluene) | Inferred from general triflate properties |
| Thermal Stability | Thermally stable but sensitive to moisture and nucleophiles | Inferred from general triflate properties[1] |
| Melting/Boiling Point | Not available in literature | N/A |
Synthesis and Mechanism
Scientific Rationale for Synthetic Approach
The most direct and widely adopted method for the synthesis of vinyl triflates is the trapping of a ketone enolate with a powerful triflating agent.[4] For 1H-Inden-2-yl trifluoromethanesulfonate, the logical precursor is 2-indanone. The process involves deprotonation of an α-carbon to form the corresponding enolate, which is then intercepted by trifluoromethanesulfonic anhydride (Tf₂O). This method is highly efficient and the choice of base and reaction conditions can be tuned to control regioselectivity in more complex systems. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures rapid and quantitative enolate formation, minimizing self-condensation side reactions of the ketone.
Detailed Experimental Protocol: Synthesis from 2-Indanone
Materials:
-
2-Indanone (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq), 2.5 M in hexanes
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 eq). Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: Dissolve 2-indanone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The formation of the lithium enolate is typically accompanied by a color change.
-
Triflate Formation: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the enolate solution at -78 °C. The reaction is often instantaneous. Stir for an additional 30 minutes at -78 °C.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1H-Inden-2-yl trifluoromethanesulfonate as a pure compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1H-Inden-2-yl trifluoromethanesulfonate.
Reactivity and Synthetic Utility
The primary utility of 1H-Inden-2-yl trifluoromethanesulfonate lies in its role as a superior electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-O bond of the triflate is readily cleaved via oxidative addition to a Pd(0) catalyst, enabling the formation of a diverse array of new bonds at the C2 position.
Key Applications:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Heck Reaction: Coupling with alkenes to introduce vinyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes, typically using a copper co-catalyst, to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
Versatility in Cross-Coupling Reactions Diagram
Caption: Versatility of the title compound in cross-coupling reactions.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for 1H-Inden-2-yl trifluoromethanesulfonate.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the fused benzene ring, typically in the range of δ 7.2-7.6 ppm.[5] A singlet for the vinyl proton at the C3 position and a singlet for the two methylene protons at the C1 position would also be expected, likely in the δ 6.0-6.5 and δ 3.5-4.0 ppm regions, respectively.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the two olefinic carbons (one of which is attached to the OTf group), and the methylene carbon. The carbon of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to coupling with the three fluorine atoms.[6]
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the triflate group.[6] This is a highly diagnostic signal for confirming the presence of the triflate moiety.
-
IR Spectroscopy: Key vibrational bands would include those for C=C stretching of the aromatic ring and the double bond, as well as strong, characteristic absorbances for the S=O (approx. 1420 cm⁻¹) and C-F (approx. 1200-1250 cm⁻¹) bonds of the triflate group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and fragmentation patterns would likely involve the loss of the triflate group.
Safety, Handling, and Storage
As a reactive electrophile and a derivative of a strong acid, 1H-Inden-2-yl trifluoromethanesulfonate requires careful handling.
-
General Precautions: Handle only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Moisture Sensitivity: The triflate group is susceptible to hydrolysis, which would release triflic acid, a corrosive superacid.[4][9] All glassware must be oven-dried, and the compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Reactivity: Avoid contact with strong bases, nucleophiles, and oxidizing agents.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture.[9]
Conclusion and Future Outlook
1H-Inden-2-yl trifluoromethanesulfonate represents a powerful and versatile, albeit specialized, synthetic intermediate. Its value is derived from the strategic combination of the medicinally relevant indane core and the exceptional leaving group ability of the triflate moiety. This guide has provided the foundational knowledge for its synthesis, characterization, and application, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Future research will likely leverage this building block for the efficient, late-stage functionalization of complex molecules in drug discovery programs and for the synthesis of novel conjugated materials based on the indene framework. The continued development of new cross-coupling methodologies will only expand the synthetic potential of this and related vinyl triflates.
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